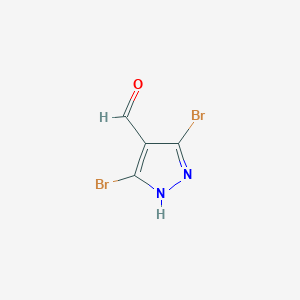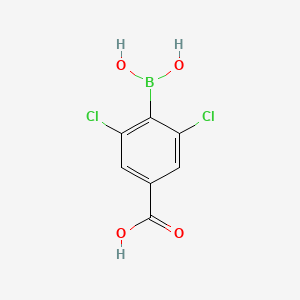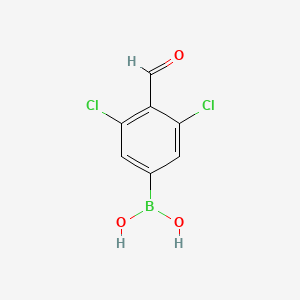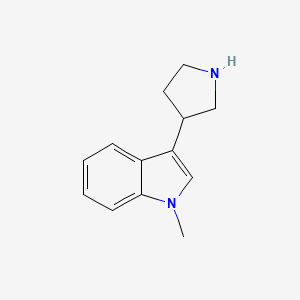
1-methyl-3-(pyrrolidin-3-yl)-1H-indole
説明
The compound “1-methyl-3-(pyrrolidin-3-yl)-1H-indole” is likely to be a nitrogen-containing heterocyclic compound due to the presence of the pyrrolidin-3-yl and indole groups . The methyl group attached could potentially alter the properties of the compound.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen in the pyrrolidin-3-yl and indole groups, which are common sites for reactions in nitrogen-containing heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of a pyrrolidine ring could contribute to its stereochemistry . The compound is likely to be a solid or liquid at room temperature .科学的研究の応用
Corrosion Inhibition
1-methyl-3-(pyrrolidin-3-yl)-1H-indole shows potential as a corrosion inhibitor for mild steel in acidic environments. Studies have demonstrated that compounds with cyclic amino groups, like this indole derivative, exhibit higher inhibition efficiency. These compounds inhibit corrosion by adsorbing on the steel surface, as evidenced by various experimental methods including electrochemical studies, SEM, and AFM surface analyses (Verma et al., 2016).
Synthetic Chemistry
This compound is involved in synthetic chemistry processes. For instance, it can be produced selectively via the ring-methylation of indole using supercritical methanol. This process highlights the molecule's utility in synthetic organic chemistry, particularly in the selective functionalization of indoles (Kishida et al., 2010).
Medicinal Chemistry
While excluding information related to drug use and dosage, it's notable that derivatives of this compound have been synthesized and evaluated for their potential in medicinal chemistry. For example, certain derivatives have been studied for their binding affinity to the 5-HT6 receptor, which is relevant in the context of neurological disorders (Nirogi et al., 2011).
Catalysis
This indole derivative is also relevant in catalysis. For instance, palladacycles with an indole core, which can include this compound, have been synthesized and used as catalysts in various chemical reactions. These compounds exhibit significant catalytic activity, indicating their potential utility in synthetic chemistry applications (Singh et al., 2017).
作用機序
Target of Action
It’s worth noting that the compound contains a pyrrolidine ring, which is a common structural motif in many bioactive molecules .
Mode of Action
The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target molecules .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
These effects would be determined by the compound’s interaction with its targets and the subsequent alterations in cellular processes .
将来の方向性
特性
IUPAC Name |
1-methyl-3-pyrrolidin-3-ylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-15-9-12(10-6-7-14-8-10)11-4-2-3-5-13(11)15/h2-5,9-10,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOOKVSJLRNITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697218-81-8 | |
| Record name | 1-methyl-3-(pyrrolidin-3-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1426187.png)
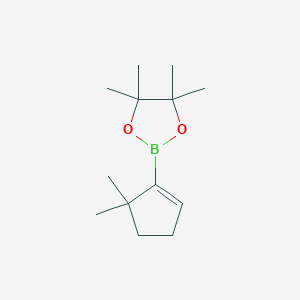

![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B1426195.png)
